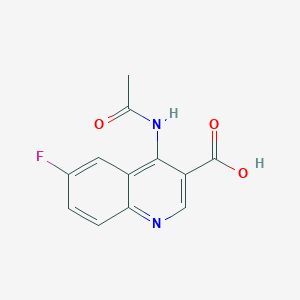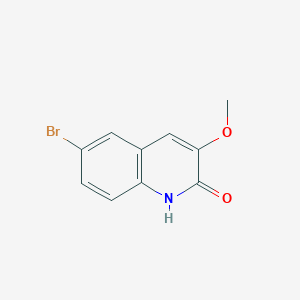![molecular formula C15H10FNS B11863155 3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole CAS No. 21243-27-6](/img/structure/B11863155.png)
3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole is a heterocyclic compound that features a unique fusion of indole and thiochromene structures with a fluorine atom at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated indole derivatives. For example, the reaction of 5-fluoro-2-nitroaniline with suitable reagents can lead to the formation of the desired compound . The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom at the 3-position can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydro derivatives. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole exerts its effects is not fully understood. its interactions with molecular targets likely involve the indole and thiochromene moieties. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity to targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoroindole: Shares the fluorine substitution but lacks the thiochromene moiety.
6,11-Dihydrothiochromeno[4,3-b]indole: Similar structure but without the fluorine atom.
Fluorinated Indoles: A broader class of compounds with varying positions of fluorine substitution.
Uniqueness
3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole is unique due to the combination of fluorine substitution and the fused indole-thiochromene structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
21243-27-6 |
|---|---|
Formule moléculaire |
C15H10FNS |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
3-fluoro-6,11-dihydrothiochromeno[4,3-b]indole |
InChI |
InChI=1S/C15H10FNS/c16-9-5-6-11-14(7-9)18-8-12-10-3-1-2-4-13(10)17-15(11)12/h1-7,17H,8H2 |
Clé InChI |
WWVKJWRENWWMGI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=C(S1)C=C(C=C3)F)NC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11863080.png)
![Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11863087.png)





![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)


